

Application Notes and Protocols: 3,3'-Iminobis(N,N-dimethylpropylamine) in Polymer Synthesis

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Compound of Interest

Compound Name: 3,3'-Iminobis(N,N-dimethylpropylamine)

Cat. No.: B047261

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A-Note on Polyamide Synthesis:

Extensive research of publicly available scientific literature and technical data does not indicate a direct role for **3,3'-Iminobis(N,N-dimethylpropylamine)** as a monomer or catalyst in the synthesis of polyamides. Polyamide formation typically involves the polycondensation of monomers containing primary or secondary amine groups with carboxylic acid or acyl chloride functionalities. As a tertiary amine, **3,3'-Iminobis(N,N-dimethylpropylamine)** lacks the reactive N-H protons necessary to participate as a monomer in these conventional polyamide-forming reactions. While tertiary amines can occasionally be employed in polycondensation reactions as acid scavengers, specific protocols detailing the use of **3,3'-Iminobis(N,N-dimethylpropylamine)** for this purpose in polyamide synthesis are not documented in the available literature.

The following application notes and protocols detail the well-established role of **3,3'-Iminobis(N,N-dimethylpropylamine)**, particularly under its commercial name Jeffcat Z-130, as a catalyst in polyurethane synthesis.

Application Notes: The Role of 3,3'-Iminobis(N,N-dimethylpropylamine) as a Polyurethane Catalyst

Introduction:

3,3'-Iminobis(N,N-dimethylpropylamine), commercially known as Jeffcat Z-130, is a versatile amine catalyst predominantly used in the production of polyurethane foams, elastomers, and coatings.[1][2][3][4][5] Its molecular structure, featuring two tertiary amine groups and a secondary amine, allows it to effectively catalyze the gelling reaction (isocyanate-polyol) in polyurethane synthesis. It is often favored for its low odor and ability to promote a uniform cell structure in foams.[2][4]

Mechanism of Action in Polyurethane Synthesis:

In polyurethane systems, tertiary amine catalysts like **3,3'-Iminobis(N,N-dimethylpropylamine)** function by activating the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol. The lone pair of electrons on the nitrogen atom of the tertiary amine interacts with the electrophilic carbon of the isocyanate group, thereby increasing its reactivity.

Key Applications:

- **Flexible Polyurethane Foams:** Used in both ester and ether slabstock foams, as well as high-resilience (HR) molded foams.[1][2][3]
- **Rigid Polyurethane Foams:** Promotes a uniform, fine cell structure and provides excellent post-cure characteristics.[4]
- **Elastomers and RIM/RRIM:** Employed as a reactive gel catalyst in Reaction Injection Molding (RIM) and Reinforced Reaction Injection Molding (RRIM) applications.[1][3]
- **Coatings and Adhesives:** Acts as a catalyst in the formulation of polyurethane-based coatings and adhesives.[5]

Quantitative Data Summary:

The following table summarizes typical physical and chemical properties of **3,3'-Iminobis(N,N-dimethylpropylamine)**.

Property	Value	Reference
CAS Number	6711-48-4	[6][7]
Molecular Formula	C10H25N3	[6][7]
Molecular Weight	187.33 g/mol	[6][7]
Boiling Point	128-131 °C at 20 mmHg	[7]
Density	0.841 g/mL at 25 °C	[7]
Flash Point	98 °C (closed cup)	[7]

Experimental Protocols

Protocol 1: Formulation of a Flexible Polyurethane Foam

This protocol describes a general procedure for the preparation of a flexible polyurethane foam using **3,3'-Iminobis(N,N-dimethylpropylamine)** as a gelling catalyst.

Materials:

- Polyether Polyol (e.g., Voranol® 4701 or similar, hydroxyl number ~35 mg KOH/g)
- Toluene Diisocyanate (TDI) 80/20
- Deionized Water (Blowing Agent)
- Silicone Surfactant (e.g., Dabco® DC5950)
- Stannous Octoate (Co-catalyst)
- **3,3'-Iminobis(N,N-dimethylpropylamine)** (Jeffcat Z-130)

Procedure:

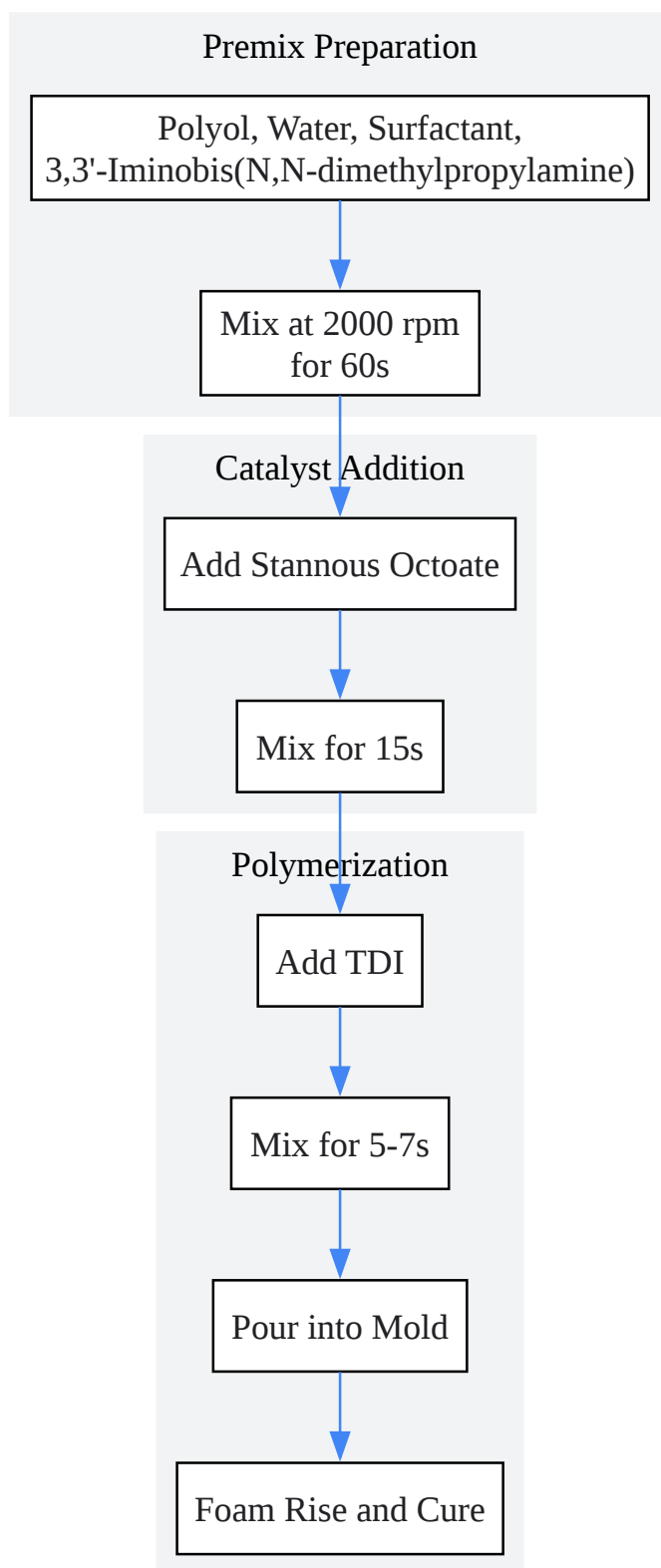
- Premix Preparation: In a suitable container, thoroughly mix the polyether polyol, deionized water, silicone surfactant, and **3,3'-Iminobis(N,N-dimethylpropylamine)** for 60 seconds at 2000 rpm.

- **Catalyst Addition:** Add the stannous octoate to the premix and stir for an additional 15 seconds.
- **Isocyanate Addition:** Add the Toluene Diisocyanate (TDI) to the mixture and stir vigorously for 5-7 seconds.
- **Foam Rise:** Immediately pour the mixture into a mold and allow it to rise freely.
- **Curing:** The foam is typically tack-free within a few minutes and can be cured at room temperature for 24 hours or in an oven at 70°C for 1 hour for post-curing.

Typical Formulation:

Component	Parts by Weight (pbw)
Polyether Polyol	100
Deionized Water	4.0
Silicone Surfactant	1.0
Stannous Octoate	0.2
3,3'-Iminobis(N,N-dimethylpropylamine)	0.5
Toluene Diisocyanate (TDI)	Index 110

Workflow Diagram:



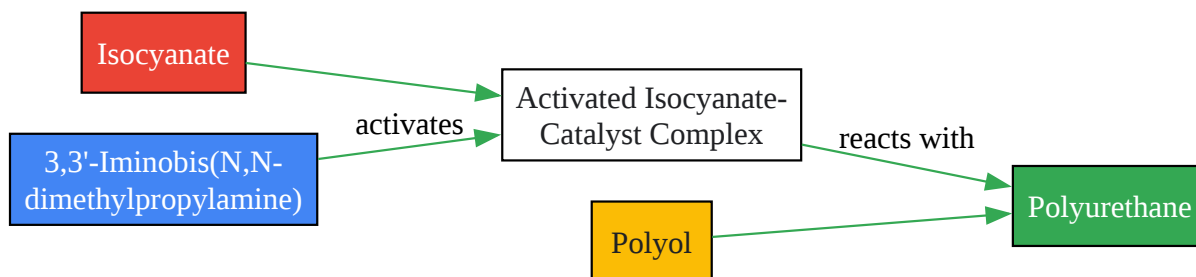
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Caption: Workflow for flexible polyurethane foam synthesis.

Signaling Pathways and Logical Relationships

Catalytic Role in Polyurethane Formation:

The following diagram illustrates the logical relationship of **3,3'-Iminobis(N,N-dimethylpropylamine)** in catalyzing the gelling reaction in polyurethane synthesis.



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Caption: Catalytic cycle of **3,3'-Iminobis(N,N-dimethylpropylamine)**.

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- To cite this document: BenchChem. [Application Notes and Protocols: 3,3'-Iminobis(N,N-dimethylpropylamine) in Polymer Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047261#role-of-3-3-iminobis-n-n-dimethylpropylamine-in-polyamide-synthesis>]

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